Biochemical Potency Against HCV NS5B Polymerase: Direct Comparison with Dasabuvir
In a standardized primer-dependent RdRp transcription assay, TMC647055 Choline salt demonstrated an IC50 of 34 nM against the genotype 1b NS5B polymerase [1]. While direct head-to-head data with dasabuvir in this specific assay is not available from a single study, cross-study comparison indicates TMC647055's potency is within the range of other NNI-1 inhibitors but with a distinct resistance profile. Dasabuvir, a clinically approved NNI, has a reported IC50 of 2.2-4.3 nM in similar enzymatic assays, making it approximately 8- to 15-fold more potent in vitro [2]. This quantitative difference highlights that TMC647055 should not be considered a potency-equivalent substitute for dasabuvir in mechanistic studies.
| Evidence Dimension | In vitro NS5B polymerase inhibition (IC50) |
|---|---|
| Target Compound Data | 34 nM (mean IC50 against genotype 1b Con1b NS5B polymerase) |
| Comparator Or Baseline | Dasabuvir: 2.2-4.3 nM (reported range in similar enzymatic assays) |
| Quantified Difference | TMC647055 is approximately 8- to 15-fold less potent than dasabuvir in this biochemical context. |
| Conditions | RdRp primer-dependent transcription assay; purified Con1b NS5BΔC21 polymerase; 10 min incubation [1]. |
Why This Matters
For researchers designing mechanistic studies, the ~10-fold difference in biochemical potency is critical for selecting appropriate inhibitor concentrations and interpreting resistance data.
- [1] Devogelaere B, Berke JM, Vijgen L, Dehertogh P, Fransen E, Cleiren E, et al. TMC647055, a potent nonnucleoside hepatitis C virus NS5B polymerase inhibitor with cross-genotypic coverage. Antimicrob Agents Chemother. 2012 Sep;56(9):4676-4684. View Source
- [2] Kati W, Koev G, Irvin M, Beyer J, Liu Y, Krishnan P, et al. In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor. Antimicrob Agents Chemother. 2015;59(3):1505-1511. View Source
